molecular formula C7H10 B14412357 cis-Bicyclo(4.1.0)hept-3-ene CAS No. 84194-54-7

cis-Bicyclo(4.1.0)hept-3-ene

Cat. No.: B14412357
CAS No.: 84194-54-7
M. Wt: 94.15 g/mol
InChI Key: JBFDZEJAJZJORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Bicyclo(4.1.0)hept-3-ene: is an organic compound with the molecular formula C₇H₁₀ and a molecular weight of 94.1543 g/mol . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structural properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes . This method typically involves the use of platinum (II) or gold (I) catalysts. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the transition metal-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-Bicyclo(4.1.0)hept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or osmium tetroxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves halogenating agents like bromine or chlorine.

Major Products: The reactions of this compound can produce a variety of compounds, including 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo(3.2.2)nonadienes .

Scientific Research Applications

cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . The double bond within the skeleton can coordinate to metal species, initiating various transformations. These reactions can lead to the formation of new compounds with diverse structures and properties.

Comparison with Similar Compounds

Uniqueness: cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific cis-configuration, which influences its reactivity and the types of reactions it can undergo. This configuration also affects its physical and chemical properties, making it distinct from its trans-isomer and other similar compounds.

Properties

CAS No.

84194-54-7

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2

InChI Key

JBFDZEJAJZJORO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.